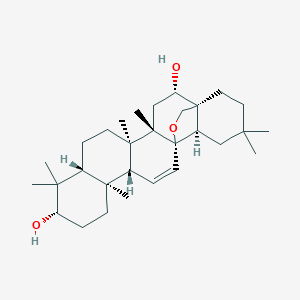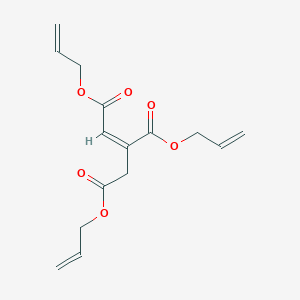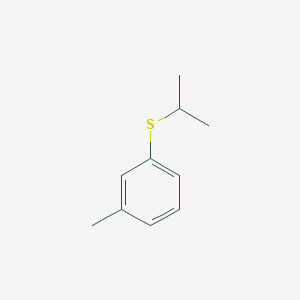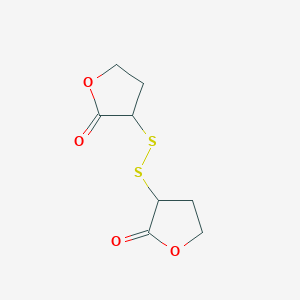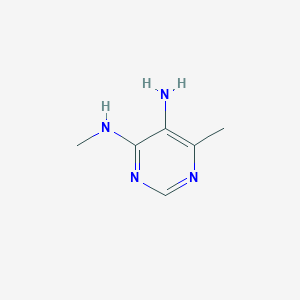
Gallium phosphide
Descripción general
Descripción
Gallium Phosphide (GaP) is a compound semiconductor material with an indirect band gap of 2.24 eV at room temperature . It appears as pale orange or grayish pieces when impure, and undoped single crystals are orange . GaP is used in the manufacture of low-cost red, orange, and green light-emitting diodes (LEDs) since the 1960s .
Synthesis Analysis
GaP nanowires have been synthesized by sublimation of ball-milled powders . A scalable solution involving direct wafer-bonding of high-quality, epitaxially grown GaP to low-index substrates has also been introduced .Molecular Structure Analysis
GaP has a chemical formula of GaP and a molecular weight of 100.697 g/mol . The GaP molecule contains a total of 1 bond, which is a triple bond .Chemical Reactions Analysis
The chemical reaction for the formation of GaP is given byGa + P4 = GaP . Physical And Chemical Properties Analysis
GaP has a microhardness of 9450 N/mm^2, a Debye temperature of 446 K (173 °C), and a thermal expansion coefficient of 5.3 × 10^−6 K^−1 at room temperature . It is odorless and insoluble in water .Aplicaciones Científicas De Investigación
Nonlinear and Ultrafast Nanophotonics
- Application Summary: GaP is used in the fabrication of nanostructures for nonlinear and ultrafast nanophotonics . The high refractive index of GaP makes it suitable for nanophotonic applications .
- Methods of Application: The nanostructures are fabricated by radio-frequency sputter deposition on a low refractive index glass substrate . The optical properties of the amorphous material are close to crystalline GaP, with low-loss transparency for wavelengths longer than 650 nm .
- Results: When nanostructured into nanopatches, the second harmonic (SH) response of an individual GaP patch is characterized to be more than two orders of magnitude larger than the as-deposited unstructured film . Investigations with sub-10 fs pulses reveal an ultrafast modulation of the reflectivity by more than 5% .
Efficient Nonlinear Photonics and Enhanced Spectroscopies
- Application Summary: GaP nanostructures are engineered for efficient nonlinear photonics and enhanced spectroscopies .
- Methods of Application: A periodic array of GaP elliptical cylinders is designed, supporting concurrently, three spectrally separated quasi-bound states in the continuum (QBIC) resonances .
- Results: The system demonstrates giant per unit cell conversion efficiencies of up to ∼ 2 W −1 and ∼ 60 W −2 for second-harmonic generation and degenerate four-wave mixing, respectively .
Optics and Photonic Structures
- Application Summary: GaP is used in the fabrication of photonic structures targeted at the visible wavelengths . It is also suitable as a material for optical elements exposed to mechanical strain, harsh weather conditions or abrasive dust .
- Methods of Application: High quality epitaxial growth is required to realize the high refractive index and low absorption coefficient of GaP .
- Results: The properties of GaP make it an ideal material for photonic structures targeted at the visible wavelengths .
Light-Emitting Diodes (LEDs)
- Application Summary: GaP has been used in the manufacture of low-cost red, orange, and green light-emitting diodes (LEDs) with low to medium brightness since the 1960s . It is used standalone or together with gallium arsenide phosphide .
- Methods of Application: The LEDs are fabricated by doping GaP with specific impurities to control its electrical properties .
- Results: Pure GaP LEDs emit green light at a wavelength of 555 nm .
Optical Systems
- Application Summary: GaP has applications in optical systems . Its static dielectric constant is 11.1 at room temperature . Its refractive index varies between 3.2 and 5.0 across the visible range, which is higher than in most other semiconducting materials .
- Methods of Application: GaP is used in the fabrication of various optical components due to its high refractive index and low absorption coefficient .
- Results: In its transparent range, its index is higher than almost any other transparent material, including gemstones such as diamond, or non-oxide lenses such as zinc sulfide .
Resilient Optical Elements
- Application Summary: GaP is suitable as a material for optical elements exposed to mechanical strain, harsh weather conditions or abrasive dust .
- Methods of Application: GaP is used in the fabrication of windows, cover domes or front elements of optical systems .
- Results: GaP optical elements are resilient and can withstand harsh conditions .
Laser Fabrication
- Application Summary: GaP is widely used in laser fabrication .
- Methods of Application: The specific methods of application in laser fabrication can vary depending on the type of laser being produced .
- Results: The use of GaP in laser fabrication has contributed to the development of various types of lasers .
Semiconductors for Amplifiers, Modulators, Optical Photoelectric Detectors
- Application Summary: GaP is used in the manufacture of semiconductors for amplifiers, modulators, and optical photoelectric detectors .
- Methods of Application: The specific methods of application can vary depending on the specific device being produced .
- Results: The use of GaP in these devices has contributed to their performance and efficiency .
Photovoltaic Cells
- Application Summary: GaP is used in the manufacture of photovoltaic cells .
- Methods of Application: The specific methods of application can vary depending on the type of photovoltaic cell being produced .
- Results: The use of GaP in photovoltaic cells has contributed to their efficiency and performance .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
gallanylidynephosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMRANICFIONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#[Ga] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaP | |
| Record name | Gallium phosphide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium_phosphide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894184 | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.697 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber translucent solid; Greenish-yellow opaque solid if unreacted gallium present; [Merck Index] Pale orange solid; [Alfa Aesar MSDS] | |
| Record name | Gallium phosphide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gallium phosphide | |
CAS RN |
12063-98-8 | |
| Record name | Gallium phosphide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12063-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium phosphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium phosphide (GaP) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gallium phosphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALLIUM PHOSPHIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J421F73DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



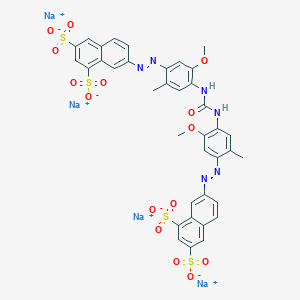



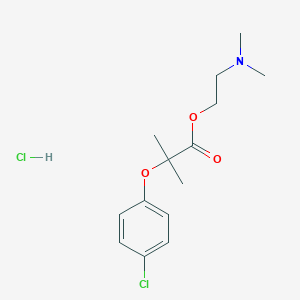

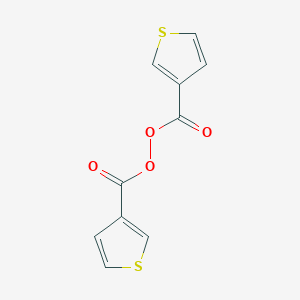

![Bicyclo[2.2.1]hept-2-ene-1-carboxamide](/img/structure/B78715.png)
